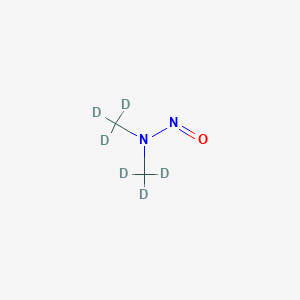

N,N-bis(trideuteriomethyl)nitrous amide

Descripción general

Descripción

N,N-bis(trideuteriomethyl)nitrous amide, also known as this compound, is a useful research compound. Its molecular formula is C2H6N2O and its molecular weight is 80.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N,N-bis(trideuteriomethyl)nitrous amide, also known as N-Nitrosodimethylamine-d6, is a deuterated derivative of N-Nitrosodimethylamine . The primary targets of this compound are secondary amines , such as dimethylamine . These amines play a crucial role in various biological processes, including protein synthesis and neurotransmission.

Mode of Action

The compound interacts with its targets through a reaction with nitrite . This interaction results in the formation of N-Nitrosodimethylamine-d6, a highly reactive nitrosamine compound . The compound is chemically reactive and metabolically unstable .

Biochemical Pathways

The genotoxic effect of N-Nitrosodimethylamine-d6 can be attributed to the formation of reactive electrophilic species in the metabolism . The spontaneous decomposition of N-Nitrosodimethylamine-d6 in the aqueous medium of the metabolism produces diazonium or carbenium ions . These ions can alkylate nucleophilic intersections of the DNA .

Pharmacokinetics

Given its chemical reactivity and metabolic instability , it is likely that the compound has a rapid absorption, distribution, metabolism, and excretion (ADME) profile. This could impact its bioavailability and efficacy.

Result of Action

Exposure to N-Nitrosodimethylamine-d6 can cause liver damage, respiratory problems, and cancer . It is a potent carcinogen and mutagen that is commonly found in tobacco smoke, cured meats, and other processed foods .

Action Environment

The action of N-Nitrosodimethylamine-d6 can be influenced by various environmental factors. For instance, the presence of nitrite in the environment can enhance the formation of the compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Actividad Biológica

N,N-bis(trideuteriomethyl)nitrous amide is a deuterated compound with potential biological applications. This article reviews its synthesis, characterization, and biological activity, focusing on antimicrobial properties and structure-activity relationships (SAR).

Synthesis and Characterization

This compound can be synthesized through a two-step process involving the activation of carboxylic acids followed by acylation. The synthesis typically requires the use of thionyl chloride to activate the carboxylic acid, which then reacts with amine derivatives in the presence of triethylamine (TEA) . Characterization techniques such as NMR, NMR, and Fourier-transform infrared spectroscopy (FT-IR) are employed to confirm the structure of the synthesized amides .

Antimicrobial Activity

Recent studies have demonstrated that various amide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The activity is often assessed using Minimum Inhibitory Concentration (MIC) methods. For instance, compounds derived from similar structures have shown varying degrees of effectiveness against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Amide Derivatives

| Compound | MIC (µg/mL) | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|---|

| 1b | 125-500 | S. aureus | E. coli |

| 2d | 500-1000 | E. faecalis | K. pneumoniae |

| Control | <10 | Amoxicillin | Amoxicillin |

The compounds 1b and 2d exhibited notable antimicrobial activities, particularly against S. aureus and E. faecalis, outperforming standard antibiotics like Amoxicillin . The structure-activity relationship indicated that modifications in the compound's structure could enhance its biological efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific structural features influence the biological activity of these compounds. For example, the presence of halogen substituents on the aromatic ring significantly improves antibacterial activity compared to methoxy groups . Additionally, macrocyclic structures tend to show higher antibacterial activity than their linear counterparts .

Table 2: Structure-Activity Relationships

| Structural Feature | Activity Level |

|---|---|

| Halogen Substituents | Increased Activity |

| Macrocyclic vs. Linear | Macrocyclic > Linear |

| Electron-donating Groups | Decreased Activity |

Case Studies

- Antibacterial Efficacy : A study evaluated several amides, including this compound, against a panel of microorganisms using a broth microdilution method. The results indicated that certain derivatives had MIC values comparable to established antibiotics, suggesting their potential as therapeutic agents .

- Pharmacokinetic Properties : The incorporation of deuterium into organic molecules has been shown to alter their pharmacokinetic profiles, including absorption and metabolism. This modification can lead to improved drug stability and efficacy in biological systems .

Aplicaciones Científicas De Investigación

Environmental Research

1.1 Tracer Studies in Water Treatment

NDMA-d6 is employed as a tracer in studies assessing the effectiveness of water treatment technologies. By introducing NDMA-d6 into wastewater, researchers can monitor its removal across different treatment stages. This method allows for the optimization of multi-stage and multi-pass reverse osmosis systems to minimize NDMA levels in treated water, ensuring public health protection.

1.2 Formation Studies of Nitrosamines

Research has highlighted the formation pathways of NDMA in drinking water treated with chloramines. NDMA-d6 acts as a surrogate standard in isotope dilution methods, enabling accurate quantification of nitrosamines in complex matrices like drinking water. Understanding its occurrence is crucial for developing strategies to mitigate NDMA formation during water treatment processes.

Biological Applications

2.1 Metabolic Pathway Tracing

NDMA-d6 serves as a valuable tool in metabolic studies to trace nitrogen-containing compound pathways. Its unique isotopic signature allows researchers to differentiate between endogenous and exogenous sources of nitrogen, providing insights into metabolic processes involving secondary amines.

2.2 Genotoxicity Studies

The genotoxic effects of NDMA-d6 have been investigated through its interaction with nitrite to form reactive electrophilic species during metabolism. Studies indicate that exposure to NDMA-d6 can lead to organ-specific alkylation, particularly affecting liver and kidney tissues in animal models. This property makes it essential for understanding the mechanisms underlying nitrosamine-induced carcinogenesis.

Chemical Research

3.1 Reaction Mechanism Studies

In synthetic organic chemistry, NDMA-d6 is utilized as a probe to study reaction mechanisms involving secondary amines. Its deuterated nature alters reaction kinetics, allowing for detailed investigations into the rates and pathways of chemical reactions.

3.2 Analytical Method Development

NDMA-d6 is instrumental in analytical method development for detecting nitrosamines using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods enhance sensitivity and selectivity for quantifying NDMA levels in environmental samples.

Data Table: Summary of Applications

| Application Area | Description | Techniques Used |

|---|---|---|

| Environmental Research | Tracer studies for water treatment optimization | Isotope dilution, GC-MS |

| Formation studies of nitrosamines | Isotope dilution, LC-MS/MS | |

| Biological Applications | Metabolic pathway tracing | Metabolic labeling |

| Genotoxicity studies involving organ-specific alkylation | In vivo studies | |

| Chemical Research | Reaction mechanism studies using deuterated probes | Kinetic analysis |

| Analytical method development for nitrosamine detection | GC-MS, LC-MS/MS |

Case Studies

Case Study 1: Water Treatment Optimization

In a study evaluating the efficiency of reverse osmosis systems in removing NDMA from wastewater, researchers introduced NDMA-d6 into the treatment process. The results indicated that specific configurations significantly reduced NDMA levels, highlighting the effectiveness of this approach in ensuring safe drinking water standards.

Case Study 2: Genotoxicity Investigation

A study on the genotoxic effects of NDMA-d6 demonstrated that small oral doses resulted in altered DNA alkylation patterns between liver and kidney tissues in rats. This research provided insights into organ-specific responses to nitrosamines and suggested potential implications for cancer risk assessment associated with environmental exposures.

Propiedades

IUPAC Name |

N,N-bis(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJAHHVKNCGLG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170454 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17829-05-9 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17829-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A: NDMA-d6 proves to be a useful probe for investigating the organ-specific alkylation caused by NDMA. While large doses of both NDMA and NDMA-d6 result in similar DNA alkylation in the liver and kidneys of rats, a small oral dose of NDMA-d6 leads to a one-third reduction in liver DNA alkylation and a three-fold increase in kidney DNA alkylation compared to an equivalent dose of NDMA. [] This suggests a potential link between reduced liver alkylation and the lower incidence of liver tumors observed with NDMA-d6 in rats. [] The increased kidney alkylation hints at altered first-pass metabolism in the liver, potentially affecting the distribution of the nitrosamine. []

A: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a widely employed technique for analyzing N-Nitrosodimethylamine (NDMA) and NDMA-d6. The isotope dilution method, using deuterated NDMA (NDMA-d6) as a surrogate standard, enables accurate quantification. [, , ] This approach involves extracting the analyte from the sample using a suitable solvent, followed by analysis using GC/MS. Researchers utilize specific ion monitoring (SIM) mode to enhance sensitivity and selectivity. [] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for detecting various nitrosamines, including NDMA, in complex matrices like drinking water. [, ]

A: NDMA, a probable human carcinogen, has been identified as a disinfection byproduct (DBP) in drinking water treated with chloramines. [, ] Understanding its occurrence and formation pathways is crucial to ensure the safety of drinking water. Research has shown that NDMA concentrations can vary within a distribution system, suggesting ongoing formation processes. [] This highlights the need for continuous monitoring and control measures to minimize NDMA formation during water treatment.

A: NDMA-d6 is used as a tracer in studies evaluating the effectiveness of water treatment technologies for removing NDMA. [] By introducing NDMA-d6 into wastewater and monitoring its removal across different stages of treatment, researchers can assess the efficacy of multi-stage and multi-pass reverse osmosis networks. [] This allows for optimization of treatment processes to minimize NDMA levels in treated water and ensure public health protection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.